5-(4-Aminophenyl)isoxazol-3-ol

Kinase Inhibition VEGFR2 Anticancer

Researchers requiring a dependable phenylisoxazole building block for kinase inhibitor SAR or chemical probe development face supply inconsistency and undefined reactivity. 5-(4-Aminophenyl)isoxazol-3-ol (CAS 1416372-43-4) solves this with its defined para-amino/3-hydroxy substitution pattern, delivering predictable hydrogen-bonding and acidity (pKa) essential for target engagement. Key advantages: • VEGFR2 kinase inhibitory scaffold (derivative IC50 ~0.33 µM) • Modifiable NH2 handle for focused library synthesis or probe conjugation • Consistent purity (≥98%) with cold-chain shipping for batch reproducibility.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12840718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)isoxazol-3-ol
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NO2)N
InChIInChI=1S/C9H8N2O2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,10H2,(H,11,12)
InChIKeySLZKGNNYUKLMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminophenyl)isoxazol-3-ol Core Pharmacophore


5-(4-Aminophenyl)isoxazol-3-ol (CAS 1416372-43-4) is a heterocyclic compound belonging to the phenylisoxazole class, characterized by a 5-phenyl substitution and a 3-hydroxy group on the isoxazole ring . Its molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol, featuring a para-amino group on the phenyl ring that serves as a critical hydrogen-bonding donor/acceptor and a potential site for further derivatization [1]. The isoxazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bond interactions with a variety of enzymes and receptors, which underpins its utility in drug discovery programs [2]. This specific substitution pattern provides a distinct electronic and steric profile compared to other phenylisoxazole derivatives, making it a valuable intermediate for synthesizing biologically active molecules.

Role Medicinal chemistry intermediate for bioactive isoxazole derivatives
Feature Pharmacophore scaffold with key para-amino and 3-hydroxy hydrogen-bonding motifs
Use Derivatization-ready handle supports focused SAR library synthesis

5-(4-Aminophenyl)isoxazol-3-ol Substitution Pattern Importance


The specific substitution pattern of 5-(4-Aminophenyl)isoxazol-3-ol, particularly the para-amino group and the 3-hydroxy moiety, dictates its unique intermolecular interactions and reactivity profile, which cannot be replicated by generic phenylisoxazole analogs. Variations in substitution on the phenyl ring or the isoxazole core dramatically alter biological activity and physicochemical properties. For instance, the presence and position of the amino group are critical for establishing key hydrogen bonds with target proteins, directly impacting potency and selectivity [1]. Furthermore, the 3-hydroxy group of the isoxazol-3-ol core itself contributes to a unique acidity profile (pKa) that differs from other heterocyclic bioisosteres, affecting solubility, permeability, and target engagement in ways that simple substitution cannot predict [2]. Therefore, substituting this compound with a close analog lacking these precise features, even one with a similar core structure, risks invalidating experimental outcomes and derailing structure-activity relationship (SAR) studies, leading to inaccurate conclusions and wasted research resources.

Target compound

Para-amino donor/acceptor geometry is essential for target engagement

Generic analog

Meta/ortho substitution or missing amino group may disrupt key interactions

Target compound

Isoxazol-3-ol core provides distinct acidity profile (class-level pKa)

Generic analog

Isothiazol-3-ol or other bioisosteres shift ionization state, altering solubility and permeability

5-(4-Aminophenyl)isoxazol-3-ol Analog Differentiation


VEGFR2 Kinase Inhibition Potency

The inhibitory potency of 5-(4-Aminophenyl)isoxazol-3-ol against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has been reported. This data can be contextualized against other isoxazole-based VEGFR2 inhibitors from the literature, though a direct head-to-head comparison is not available. The reported IC50 value for a closely related derivative series is 0.33 µM . For comparison, other potent isoxazole-based VEGFR2 inhibitors, such as specific carboxamide and hydrazone derivatives, have demonstrated IC50 values in the 25-28 nM range [1].

VEGFR2 Inhibition
Reported
0.33 µM (derivative)
vs
25.7–28.2 nM (potent isoxazoles)

Supports kinase inhibitor context

Derivative-based comparison; direct data pending

Kinase Inhibition VEGFR2 Anticancer

Isoxazol-3-ol vs Isothiazol-3-ol Acidity

The isoxazol-3-ol core of 5-(4-Aminophenyl)isoxazol-3-ol imparts a distinct physicochemical profile compared to its isothiazol-3-one analog, a common bioisostere. The difference in acidity is a key quantifiable parameter that can affect biological activity, solubility, and membrane permeability [1].

Acidity (ΔpKa)
Class-level
1.7 pKa units
lower than isothiazol-3-ol

Informs bioisostere selection

Aqueous ¹³C NMR titration data

Physicochemical Properties Bioisostere Medicinal Chemistry

5-(4-Aminophenyl)isoxazol-3-ol Research Applications


Kinase Inhibitor Hit-to-Lead Optimization

Given its reported activity against VEGFR2 kinase (IC50 ~ 0.33 µM for a derivative) , 5-(4-Aminophenyl)isoxazol-3-ol serves as a valuable starting point for medicinal chemistry campaigns targeting angiogenesis-dependent diseases. Its synthetic tractability, featuring a modifiable para-amino group on the phenyl ring, allows for the rapid generation of focused libraries to explore structure-activity relationships (SAR) and improve potency towards the low nanomolar range observed for advanced isoxazole-based VEGFR2 inhibitors [1].

Carboxylic Acid Bioisostere Development

The isoxazol-3-ol core is a well-documented bioisostere for carboxylic acids. The established 1.7 pKa unit difference in acidity compared to its isothiazol-3-ol analog [2] makes 5-(4-Aminophenyl)isoxazol-3-ol a superior choice for designing molecules that require a more acidic and hydrogen-bonding capable functional group. This is particularly relevant in programs aiming to improve the metabolic stability or membrane permeability of lead compounds by replacing a carboxylate while maintaining or enhancing target affinity.

GPR120 Agonist Synthesis for Metabolic Disorders

The phenyl-isoxazol-3-ol scaffold, as exemplified by 5-(4-Aminophenyl)isoxazol-3-ol, is a core component in patented GPR120 agonists [3]. This compound can be utilized as a key intermediate for synthesizing novel analogs to explore the therapeutic potential of GPR120 modulation in treating type 2 diabetes and hyperlipidemia. The para-amino group provides a convenient handle for further functionalization to optimize the drug-like properties and efficacy of this compound class.

Chemical Probes for Target Validation

The distinct chemical structure and modifiable nature of 5-(4-Aminophenyl)isoxazol-3-ol make it an excellent candidate for creating chemical probes. The para-amino group can be readily functionalized with biotin, fluorescent tags, or photoaffinity labels, enabling the development of tools for target identification, cellular localization studies, and proteomics experiments. This allows researchers to validate the biological relevance of targets engaged by the isoxazole pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Para-amino derivatization handle
VEGFR2 inhibition context
Carboxylic acid bioisostere evaluation
Isoxazol-3-ol acidity profile
pKa-dependent permeability/solubility
GPR120 modulator synthesis
Phenyl-isoxazol-3-ol scaffold
Metabolic disorder research model
Chemical probe development
Functionalizable amino group
Target engagement and pull-down studies
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